4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
Molecular Formula |
C27H29N3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[4-(4-octylphenyl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H29N3O/c1-2-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-25(16-14-23)27-29-26(30-31-27)24-17-19-28-20-18-24/h9-20H,2-8H2,1H3 |
InChI Key |
RSKQFSGNCYALGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4’-octylbiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-bromopyridine under Suzuki-Miyaura coupling conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of 1,2,4-oxadiazole derivatives against various viruses. For instance, a study identified several oxadiazole derivatives with potent antiviral activity against the Zika virus (ZIKV) and other flaviviruses such as dengue and Japanese encephalitis viruses. The structure-activity relationship analysis revealed that modifications to the oxadiazole structure could enhance antiviral efficacy, suggesting that derivatives like 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine may serve as lead compounds for developing broad-spectrum antiviral agents .
Antibacterial Properties
The antibacterial activity of oxadiazoles has been extensively studied. Compounds similar to 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific substituents has been shown to enhance their bactericidal activity while reducing cytotoxicity in mammalian cells .
Anticancer Activity
Oxadiazole derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, derivatives have been tested against glioblastoma cell lines and shown to significantly reduce cell viability through mechanisms involving DNA damage and cell cycle arrest . The potential for developing targeted cancer therapies using oxadiazole-based compounds is promising.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazoles have been documented in several studies. Compounds similar to 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that such compounds could be beneficial in treating inflammatory diseases .
Case Study 1: Antiviral Efficacy Against ZIKV
A recent phenotypic screening study identified a series of 1,2,4-oxadiazole derivatives with significant antiviral activity against ZIKV. Among these compounds was a derivative structurally related to 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine which exhibited enhanced potency due to specific structural modifications .
Case Study 2: Antibacterial Activity Against MRSA
In a study focused on developing new antibiotics to combat MRSA infections, a novel oxadiazole derivative was synthesized and tested alongside standard antibiotics. The results indicated a synergistic effect when combined with oxacillin, leading to improved efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives substituted with aromatic groups. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Notes:
- Lipophilicity Trends: The octylbiphenyl derivative exhibits significantly higher logP compared to analogs with shorter alkyl chains (e.g., butyl in PSN375963) or polar substituents (e.g., methoxy or chloromethyl).
- Substituent Position Impact : Para-substituted biphenyl/cyclohexyl groups (as in the target compound and PSN375963) maximize steric and electronic interactions with flat binding pockets (e.g., GPCRs), while ortho/meta-substituted analogs (3M4, 3-methoxyphenyl) may favor angled or solvent-exposed binding .
- Functional Group Diversity : Ether linkages (e.g., propoxymethyl in trans-4-[5-(4-propoxy...) enhance solubility, whereas halogens (e.g., Cl in 4-[5-(chloromethyl)...) enable synthetic versatility .
Key Research Findings
- Liquid Crystal Applications : Trans-4-[5-(4-propoxy...) derivatives have been patented for liquid crystal displays, leveraging their rigid biphenyl/oxadiazole cores .
- Reactivity : The chloromethyl analog serves as a synthetic precursor for conjugating targeting moieties (e.g., peptides) via nucleophilic substitution .
Biological Activity
The compound 4-[5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.
Structural Overview
The molecular structure of 4-[5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can be characterized by the following features:
- Molecular Formula : C33H29N2O
- Molecular Weight : 501.59 g/mol
- Functional Groups : Contains an oxadiazole ring and a pyridine moiety, enhancing its lipophilicity and biological interactions.
Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 25 |
| 2 | MCF7 | 30 |
| 3 | A549 (lung cancer) | 15 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been extensively studied. The compound in focus has shown promising activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. Compounds similar to 4-[5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
The biological activity of oxadiazole derivatives is often linked to their interaction with specific molecular targets:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes such as COX and various kinases.
- Cellular Uptake : The lipophilic nature of compounds like 4-[5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine facilitates their cellular uptake, enhancing their efficacy.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators for various receptors involved in cell signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activity. The study found that modifications to the substituents on the oxadiazole ring significantly affected the cytotoxicity profiles against different cancer cell lines. The findings indicated that bulky substituents increased lipophilicity and improved cellular penetration .
Q & A
Q. What are the common synthetic routes for 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine?
The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization to form the 1,2,4-oxadiazole ring. Key steps include:
- Catalysts : Palladium or copper catalysts (e.g., for coupling biphenyl groups) .
- Solvents : Dimethylformamide (DMF) or toluene under reflux conditions .
- Purification : Column chromatography or recrystallization to achieve >98% purity .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Octylbiphenyl-4-carbaldehyde + 3-aminopyridine | Aldehyde-amine condensation |
| 2 | Hydroxylamine hydrochloride, DMF, 80°C | Oxime formation |
| 3 | Cyclization via CDI (1,1'-carbonyldiimidazole) | Oxadiazole ring closure |
| 4 | Pd(OAc)₂, K₂CO₃, toluene | Suzuki coupling (if required) |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Q. Example Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.040 | |
| C–O bond | 1.36 Å |
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s biological activity?
- Target identification : Screen against GPCRs (e.g., GPR119) using radioligand binding assays .
- In vitro assays :
- Docking studies : AutoDock Vina to predict binding modes to neuropathic pain targets (e.g., TRPV1) .
Data Contradiction Analysis : Discrepancies in IC₅₀ values may arise from impurities (>95% purity recommended) or solvent effects (use DMSO controls) .
Q. What strategies resolve discrepancies in reported biological activity data?
Q. Example QSAR Model Parameters
| Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| logP | +0.82 | <0.001 |
| Polar surface area | -0.45 | 0.012 |
Q. How is this compound utilized in material science applications?
Q. What are the challenges in scaling up synthesis for research-grade quantities?
Q. How do structural modifications impact its pharmacokinetic properties?
Q. Modification Example
| Derivative | LogD (pH 7.4) | Metabolic Stability (% remaining) |
|---|---|---|
| Parent | 3.5 | 45% |
| Trifluoromethyl | 4.1 | 78% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
